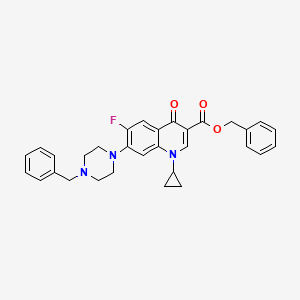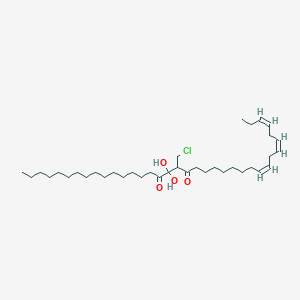
Triethyl Orthoacetate-d3
Übersicht
Beschreibung
Triethyl Orthoacetate-d3 is an organic compound with the formula CH3C(OC2H5)3 . It is the ethyl orthoester of acetic acid and is a colorless oily liquid . It is used in organic synthesis for acetylation and is also used in the Johnson-Claisen rearrangement .
Synthesis Analysis
Orthoesters were first synthesized via nucleophilic the substitution reaction of chloroform with alkoxides by Williamson and Kay in 1854 . Triethyl orthoacetate can be used for the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications .Molecular Structure Analysis
The molecular formula of this compound is C8H18O3 . Its average mass is 162.227 Da and its monoisotopic mass is 162.125595 Da .Chemical Reactions Analysis
This compound is a valuable and efficient substrate to perform various classes of two-component and multi-component organic reactions . It is used in the Johnson-Claisen rearrangement and has been studied in detail for three-component reactions with benzylamines, 3-amino-1,2,4-triazole, and diamines .Physical and Chemical Properties Analysis
This compound is a colorless oily liquid with a density of 0.885 g/mL . It has a boiling point of 142 °C . The compound is the ethyl orthoester of acetic acid .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Tri-(pyrrol-2-yl)alkanes
Triethyl orthoacetate, among other orthoesters, reacts with pyrrole and chloroacetic acid to yield moderate amounts of tri-(pyrrol-2-yl)alkanes, showcasing its role in the synthesis of complex organic structures (Reese & Yan, 2001).
2. Gas-phase Elimination Kinetics
The pyrolysis of triethyl orthoacetate in a static system reveals the kinetics of its elimination reactions. These reactions are unimolecular and homogeneous, following a first-order rate law. The process leads to the formation of ethanol, ethylene, and the corresponding ethyl ester, providing insights into its thermal decomposition mechanisms (Márquez et al., 2008).
3. Esterification in Ionic Liquid
Triethyl orthoacetate demonstrates its versatility in the esterification of carboxylic and phosphonic acids under neutral conditions in an ionic liquid. This method is not only operationally simple and efficient but also environmentally friendly, producing high yields of the corresponding esters (Yoshino, Imori, & Togo, 2006).
4. Concurrent Esterification and N-acetylation
In the presence of triethyl orthoacetate, amino acids like L-proline and L-phenylalanine undergo concurrent esterification and N-acetylation. This reaction, which only requires one equivalent of triethyl orthoacetate in refluxing toluene, offers unexpected mechanistic insights, highlighting the compound's potential in complex organic reactions (Gibson et al., 2010).
Wirkmechanismus
Target of Action
Triethyl Orthoacetate-d3, also known as 1,1,1-Triethoxyethane , is primarily used as a substrate in various organic transformations . It doesn’t have a specific biological target, but rather, it interacts with other compounds in chemical reactions.
Mode of Action
This compound is used in organic synthesis for acetylation . It is also used in the Johnson-Claisen rearrangement , a chemical reaction used to convert an allylic alcohol into a γ,δ-unsaturated carbonyl compound . The compound’s interaction with its targets results in the formation of new chemical structures.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. For instance, it can be used for the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications . It can also be used in the synthesis of esters of phosphonic acids, carboxylic acids, and phosphinic acids .
Pharmacokinetics
It is a colorless oily liquid with a boiling point of 142 °C . Its density is 0.885 g/mL at 25 °C , indicating that it is less dense than water.
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific reactions it is used in. In general, it facilitates the formation of new chemical structures through acetylation and the Johnson-Claisen rearrangement .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reactions can be performed under solvent-free conditions, in aqueous media, or in organic solvents . Solvent-free conditions are eco-friendly as they avoid the use of volatile toxic solvents . Water is also an interesting choice due to its inexpensiveness and safety .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,1-trideuterio-2,2,2-triethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXKKFRNOPRDW-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858521 | |
| Record name | 1,1,1-Triethoxy(~2~H_3_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97419-13-1 | |
| Record name | 1,1,1-Triethoxy(~2~H_3_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Pyrrolidinamine,4-[(methylthio)methyl]-(9CI)](/img/no-structure.png)
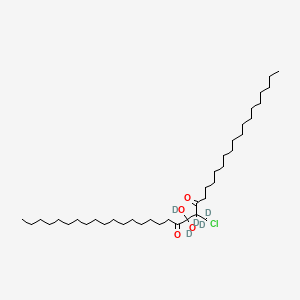
![(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone (Mixture of Diastereomers)](/img/structure/B587922.png)



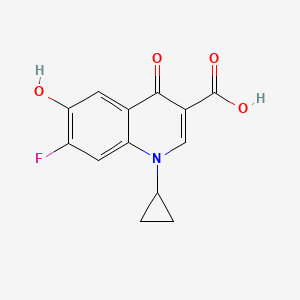
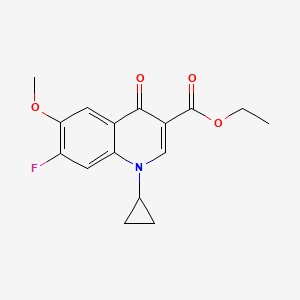
![2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B587929.png)
